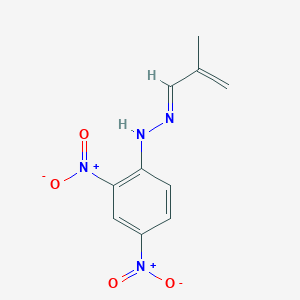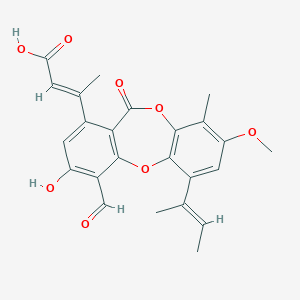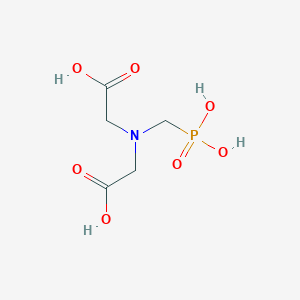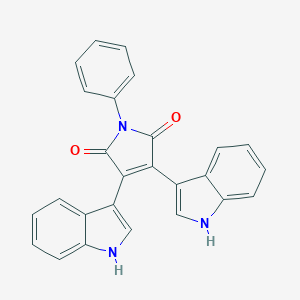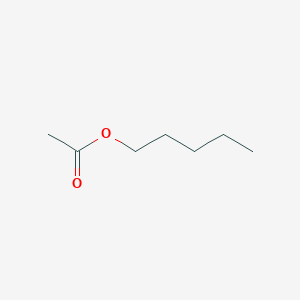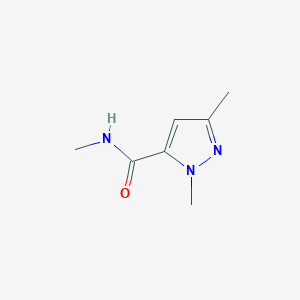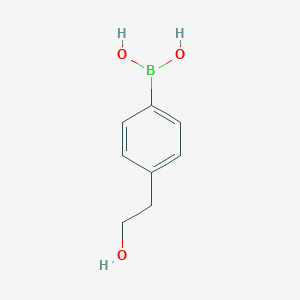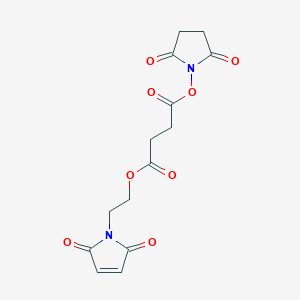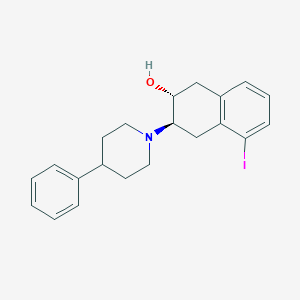
5-Iodobenzovesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodobenzovesamicol (IBVM) is a chemical compound used in scientific research as a radioligand for imaging the vesicular acetylcholine transporter (VAChT) in the brain. VAChT is responsible for the uptake of acetylcholine into synaptic vesicles, and its dysfunction has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. IBVM has been used to study the localization and function of VAChT in the brain, as well as to investigate the potential therapeutic applications of VAChT modulators.
Mécanisme D'action
5-Iodobenzovesamicol binds selectively to VAChT in the brain, which allows for the imaging of VAChT using PET or SPECT. The binding of 5-Iodobenzovesamicol to VAChT is reversible and can be displaced by other ligands that bind to VAChT. 5-Iodobenzovesamicol has a high affinity for VAChT and has been shown to be a specific marker for VAChT in the brain.
Effets Biochimiques Et Physiologiques
5-Iodobenzovesamicol does not have any known biochemical or physiological effects on its own. It is used solely as a radioligand for imaging VAChT in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Iodobenzovesamicol as a radioligand for imaging VAChT in the brain has several advantages. 5-Iodobenzovesamicol is selective for VAChT and has a high affinity, which allows for the sensitive detection of VAChT in the brain. 5-Iodobenzovesamicol has been extensively validated in animal and human studies and has been shown to be a reliable marker for VAChT. However, the use of 5-Iodobenzovesamicol also has limitations. 5-Iodobenzovesamicol has a short half-life, which limits its use in longitudinal studies. 5-Iodobenzovesamicol is also expensive to produce and requires specialized equipment for imaging.
Orientations Futures
The use of 5-Iodobenzovesamicol in scientific research is still evolving, and there are several future directions that can be explored. One potential area of research is the development of new radioligands for VAChT imaging that have a longer half-life and are less expensive to produce. Another area of research is the investigation of the role of VAChT in various neurological disorders and the development of new therapeutic strategies based on VAChT modulation. The use of 5-Iodobenzovesamicol in combination with other imaging techniques such as magnetic resonance imaging (MRI) and electroencephalography (EEG) can also provide a more comprehensive understanding of the role of VAChT in the brain.
Méthodes De Synthèse
5-Iodobenzovesamicol can be synthesized through a multistep process starting from 2-iodobenzoic acid. The first step involves the conversion of 2-iodobenzoic acid to 2-iodobenzyl alcohol, followed by the reaction with thionyl chloride to form 2-iodobenzyl chloride. The final step involves the reaction of 2-iodobenzyl chloride with N-desmethylvesamicol to yield 5-Iodobenzovesamicol. The synthesis of 5-Iodobenzovesamicol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-Iodobenzovesamicol has been extensively used in scientific research as a radioligand for imaging VAChT in the brain. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging using 5-Iodobenzovesamicol have been used to study the distribution and density of VAChT in the brain of humans and animals. This has provided valuable insights into the role of VAChT in various neurological disorders and has helped in the development of new therapeutic strategies.
Propriétés
Numéro CAS |
128192-12-1 |
|---|---|
Nom du produit |
5-Iodobenzovesamicol |
Formule moléculaire |
C21H24INO |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(2R,3R)-5-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14H2/t20-,21-/m1/s1 |
Clé InChI |
FHYAUNJNVMGZQN-NHCUHLMSSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I |
Autres numéros CAS |
128192-12-1 |
Synonymes |
5-IBVM 5-iodobenzovesamicol 5-iodobenzovesamicol, ((+-)-trans) isomer, 125I-labeled 5-iodobenzovesamicol, (2S-trans) isomer IBVM-5 iodobenzovesamicol-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



